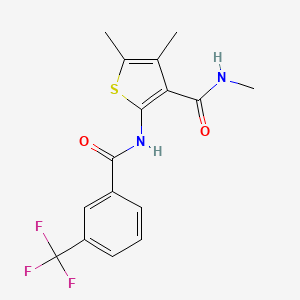
N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, and the formation of the amide bond. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the trifluoromethyl group, and the amide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be involved in reactions with acids or bases, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Supramolecular Chemistry and Polymer Processing :
- Benzene-1,3,5-tricarboxamides (BTAs), a category to which N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide belongs, are crucial in supramolecular chemistry. Their simple structure and detailed understanding of supramolecular self-assembly enable their use in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Dendritic Polyamides :
- The compound has been used in the one-pot synthesis of dendritic polyamides, which are characterized by a high degree of branching and narrow polydispersity. These polyamides are significant for their potential applications in various fields, including materials science and drug delivery systems (Yamakawa, Ueda, Takeuchi, & Asai, 1999).
Heterocyclic Synthesis and Organic Chemistry :
- Thiophene-3-carboxamides, including derivatives of this compound, are used in the dearomatizing cyclization processes. These processes are fundamental in the synthesis of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Catalysis and Material Science :
- Amide functionalized covalent organic frameworks (COFs), which utilize derivatives of thiophene-3-carboxamide, have been developed for efficient catalysis in Knoevenagel condensation reactions. These frameworks have applications in material science and catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Advanced Material Design :
- The compound has been used in the design of novel materials with potential applications in electronic and optoelectronic devices. For example, the synthesis of dendritic polyamides and COFs indicates its role in creating materials with specific electrical and optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,4,5-trimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-8-9(2)24-15(12(8)14(23)20-3)21-13(22)10-5-4-6-11(7-10)16(17,18)19/h4-7H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVEJJDXLMMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)
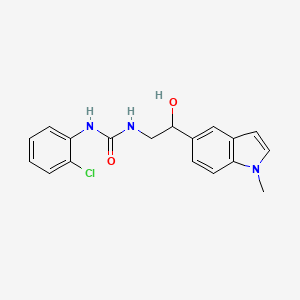

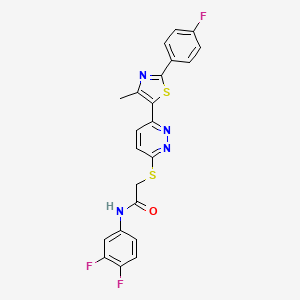

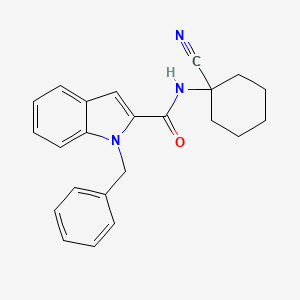



![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)
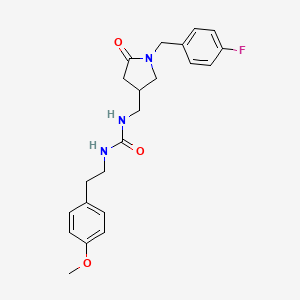
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)
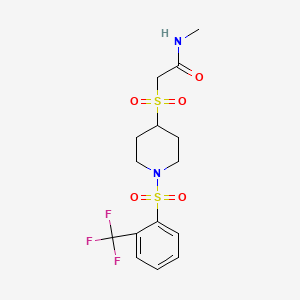
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)